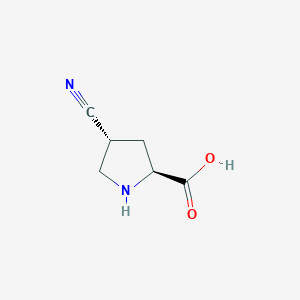

(2S,4R)-4-Cyanopyrrolidine-2-carboxylic acid

Description

Properties

IUPAC Name |

(2S,4R)-4-cyanopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c7-2-4-1-5(6(9)10)8-3-4/h4-5,8H,1,3H2,(H,9,10)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMDXRGOZLRLRQN-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672077 | |

| Record name | (4R)-4-Cyano-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273221-93-5 | |

| Record name | (4R)-4-Cyano-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(2S,4R)-4-Cyanopyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Overview

Chemical Structure

- IUPAC Name: this compound

- Molecular Formula: C6H10N2O2

- CAS Number: 401564-30-5

This compound features a pyrrolidine ring with a cyano group and a carboxylic acid functional group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. DPP-IV inhibitors are promising candidates for the treatment of type 2 diabetes due to their role in increasing incretin levels and enhancing insulin secretion .

- Neurotransmitter Modulation : Research indicates that this compound may modulate neurotransmitter systems, particularly affecting NMDA and AMPA receptors. Such interactions suggest potential therapeutic applications in treating psychiatric disorders like depression and anxiety.

- Antioxidant Activity : The ability of this compound to inhibit the Keap1-Nrf2 interaction has been documented, which may provide protective effects against oxidative stress-related diseases.

Biological Activities

The compound exhibits various biological activities summarized below:

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various contexts:

- Diabetes Management : A study demonstrated that derivatives of this compound exhibited high oral bioavailability and long half-life in plasma, indicating potential as effective DPP-IV inhibitors .

- Neuroprotective Effects : In cellular models of oxidative stress, the compound showed significant inhibition of harmful pathways, suggesting its utility in neuroprotection.

- Cancer Research : Investigations into the anticancer properties revealed that the compound could effectively disrupt signaling pathways critical for cancer cell survival. This was evidenced by its ability to induce apoptosis in specific cancer cell lines.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

This compound serves as a crucial building block in the synthesis of various pharmaceuticals, particularly those targeting metabolic disorders. Notably, it has been identified as an effective inhibitor of Dipeptidyl Peptidase IV (DPP-IV), which plays a significant role in glucose metabolism and is a target for diabetes treatment. The inhibition of DPP-IV can help manage conditions such as type 2 diabetes and related metabolic syndromes .

Table 1: Pharmaceutical Applications of (2S,4R)-4-Cyanopyrrolidine-2-carboxylic Acid

| Application | Description |

|---|---|

| DPP-IV Inhibition | Useful in treating diabetes and metabolic disorders. |

| Analgesics | Intermediate in the synthesis of pain relief medications. |

| Anti-inflammatory Drugs | Key component in developing drugs that reduce inflammation. |

Peptide Synthesis

Solid-Phase Peptide Synthesis:

The compound is utilized in solid-phase peptide synthesis (SPPS), where it enhances the stability and solubility of peptides. This property is critical for drug formulation, allowing for the efficient production of peptide-based therapeutics .

Biochemical Research

Enzyme Interaction Studies:

Researchers leverage the unique properties of this compound to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a substrate or inhibitor for various enzymes, aiding in the understanding of complex biological systems .

Case Study: Enzyme Inhibition

A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on specific enzymes involved in metabolic pathways, highlighting its potential as a tool for biochemical research.

Material Science

Development of Novel Materials:

In material science, this compound is explored for creating materials with enhanced mechanical strength and thermal stability. Its chemical properties enable modifications that can lead to innovative applications in polymers and composites .

Cosmetic Applications

Skincare Formulations:

Research indicates that derivatives of this compound may be beneficial in cosmetic formulations due to their moisturizing and protective properties attributed to hydroxyl groups . This application is still under investigation but shows promise for future product development.

Industrial Applications

Fine Chemicals Production:

The compound is also utilized in the production of fine chemicals and specialty materials, showcasing its versatility beyond pharmaceutical applications.

Comparison with Similar Compounds

Substitutent Variations at the 4-Position

The 4-position substituent significantly influences reactivity, polarity, and biological activity. Key analogs include:

Physicochemical Properties

- Polarity and Solubility: The cyano group in the target compound reduces solubility in aqueous media compared to hydroxyl or carboxylic acid derivatives. Methoxy and methyl substituents enhance lipophilicity, favoring membrane permeability .

- Hydrogen Bonding: Analogs like (2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid form extensive hydrogen-bonding networks, increasing crystallinity and thermal stability (melting point: 449 K) .

- Acidity/Basicity: The carboxylic acid (pKa ~2.5) dominates acidity, while the cyano group’s weak basicity (pKa ~-1) contrasts with amino-substituted analogs (e.g., cis-4-Amino-1-Boc derivatives, pKa ~9–10) .

Preparation Methods

Starting Material and Protection

The synthesis typically begins with a proline derivative, given that proline inherently contains the pyrrolidine ring with the correct stereochemistry at the 2-position. The amino group of proline is commonly protected to prevent side reactions during subsequent functionalization. A widely used protecting group is the tert-butoxycarbonyl (Boc) group, yielding (2S,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid as an intermediate.

Introduction of the Cyano Group at the 4-Position

Detailed Preparation Methods

Protection of the Amino Group

Functionalization at the 4-Position

- The 4-position hydroxyl or halogen derivative of the Boc-protected proline is converted to the cyano group.

- For example, dehydration of a 4-hydroxy intermediate using cyanuric chloride in N,N-dimethylformamide (DMF) can yield the 4-cyano derivative.

- Alternatively, nucleophilic substitution of a 4-halopyrrolidine intermediate with cyanide sources under controlled conditions is employed.

Peptide Coupling and Derivatization (Optional)

- The 2-cyano-4-substituted pyrrolidine derivatives can be coupled with amino acids or peptides using standard peptide coupling reagents such as 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt).

- This step is crucial for preparing dipeptidyl inhibitors and exploring structure-activity relationships (SAR).

Chemical Stability Considerations

- The 2-cyano-4-substituted pyrrolidine derivatives exhibit varying chemical stability depending on substituents and conditions.

- For example, the 4-fluoro analog decomposes in neutral aqueous solution via intramolecular cyclization to cyclic amidines and diketopiperazines.

- Stability is enhanced by introducing sterically bulky amino acid side chains or structural modifications such as cis-4,5-methano bridges.

Summary Table of Preparation Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Amino group protection | Boc2O, triethylamine, solvent (e.g., DCM) | Protects amino group to prevent side reactions |

| 2 | 4-Position functionalization | Cyanuric chloride in DMF; or nucleophilic substitution with cyanide | Converts 4-hydroxy or 4-halogen to 4-cyano group |

| 3 | Peptide coupling | EDC, HOBt, DMF | For dipeptide synthesis and SAR studies |

| 4 | Purification | Crystallization, chromatography | Ensures stereochemical purity and compound stability |

Research Findings and Applications

- The introduction of the cyano group at the 4-position significantly affects the biological activity of pyrrolidine derivatives as DPP-IV inhibitors.

- Modifications at the 1-position (e.g., N-Boc protection) and coupling with various amino acids allow fine-tuning of potency and stability.

- Chemical stability studies indicate that neutral to slightly acidic conditions favor compound integrity, while neutral aqueous solutions may induce degradation via cyclization pathways.

- These preparation methods have enabled the synthesis of potent DPP-IV inhibitors such as vildagliptin and related analogs, which have clinical relevance in diabetes treatment.

Q & A

Q. How is the stereochemistry of (2S,4R)-4-cyanopyrrolidine-2-carboxylic acid confirmed experimentally?

Methodological Answer: The absolute stereochemistry is typically confirmed via single-crystal X-ray diffraction . For example, crystallographic studies of related pyrrolidine derivatives (e.g., (2S,3R,4R,5R)-3,4-dihydroxyproline) reveal detailed hydrogen-bonding networks and torsion angles that define spatial arrangements. Key parameters include:

- Unit cell dimensions (e.g., Å, Å, Å) .

- Hydrogen-bond geometry (e.g., O–H⋯O and N–H⋯O interactions forming 3D networks) .

- Refinement statistics (, ) to validate accuracy .

Practical Tip: Use synchrotron radiation for high-resolution data collection, and validate results with circular dichroism (CD) if crystals are unavailable.

Q. What synthetic strategies are employed to prepare this compound?

Methodological Answer: Key steps involve stereoselective functionalization of the pyrrolidine ring :

Protection : Introduce a Boc (tert-butoxycarbonyl) group to the nitrogen atom to prevent side reactions .

Substitution : Install the cyano group at the 4-position via nucleophilic substitution (e.g., using cyanide sources like KCN or TMSCN) under basic conditions .

Deprotection : Remove the Boc group using TFA (trifluoroacetic acid) and purify via recrystallization or HPLC .

Critical Note : Monitor stereochemical integrity using chiral HPLC or NMR (e.g., NMR if fluorine analogs are synthesized) .

Q. What safety precautions are essential when handling this compound?

Methodological Answer: While specific safety data for this compound is limited, analogous pyrrolidine derivatives require:

- PPE : Gloves, lab coats, and eye protection to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Reference : Follow GHS guidelines for non-classified but reactive intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Methodological Answer: Contradictions often arise from variations in:

- Assay Conditions : Compare buffer pH, temperature, and ion concentrations (e.g., glutamate receptor assays are sensitive to Mg levels) .

- Stereochemical Purity : Verify enantiomeric excess (>99%) via chiral chromatography to exclude activity from minor isomers .

- Target Selectivity : Use radioligand binding assays (e.g., -glutamate displacement) to distinguish between NMDA, AMPA, or kainate receptor interactions .

Case Study : A related 4-fluoro-pyrrolidine analog showed glutamate receptor agonism only in low-Mg buffers .

Q. How to design enzyme inhibition studies targeting prolyl hydroxylases or proteases?

Methodological Answer:

Molecular Docking : Use the compound’s crystal structure (e.g., PDB coordinates from analogs) to predict binding modes in enzyme active sites .

Kinetic Assays :

- Measure values via competitive inhibition assays using fluorogenic substrates (e.g., Mca-PLGL-Dpa-AR-NH for MMPs).

- Perform time-dependent inhibition studies to assess covalent binding (if applicable) .

Mutagenesis : Engineer enzyme variants (e.g., D478A in prolyl hydroxylases) to validate hydrogen-bonding interactions observed in docking .

Q. What advanced techniques characterize hydrogen-bonding interactions in solid-state structures?

Methodological Answer:

- X-ray Diffraction : Analyze intermolecular contacts (e.g., O–H⋯O bond lengths: 1.82–2.05 Å) and compare with DFT-calculated geometries .

- Solid-State NMR : Use and CP/MAS to probe hydrogen-bond dynamics and tautomerism .

- Thermogravimetric Analysis (TGA) : Correlate dehydration events (e.g., weight loss at 100–150°C) with hydrogen-bond network stability .

Q. How does the cyanopyrrolidine scaffold influence pharmacokinetic properties?

Methodological Answer:

- LogP Optimization : The cyano group reduces hydrophilicity vs. carboxylic acid analogs (predict via ChemAxon or ACD/Labs).

- Metabolic Stability : Assess hepatic clearance using microsomal incubations (e.g., human liver microsomes + NADPH).

- Blood-Brain Barrier (BBB) Penetration : Use PAMPA-BBB assays; the compound’s low molecular weight (~170 Da) and H-bond donors (<3) favor permeability .

Q. Data Contradiction Analysis Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.